methyl 3-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)thiophene-2-carboxylate

Description

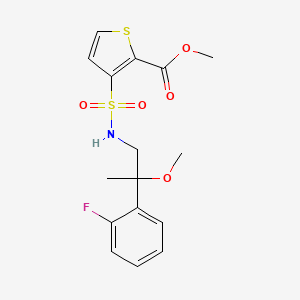

Methyl 3-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)thiophene-2-carboxylate is a thiophene-derived sulfonamide compound with a complex substituent profile. The compound features a thiophene ring core substituted with a sulfamoyl group linked to a 2-(2-fluorophenyl)-2-methoxypropyl moiety and a methyl ester at the 2-position. This design resembles PPARδ (peroxisome proliferator-activated receptor delta) antagonists such as GSK0660 and ST247, which share the methyl thiophene-2-carboxylate backbone but differ in substituents .

Properties

IUPAC Name |

methyl 3-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO5S2/c1-16(23-3,11-6-4-5-7-12(11)17)10-18-25(20,21)13-8-9-24-14(13)15(19)22-2/h4-9,18H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOMCDPZMXQJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the sulfamoyl-linked side chain, aromatic substituents, or ester groups. Below is a detailed comparison:

GSK0660 (Methyl 3-(N-(2-Methoxy-4-(Phenylamino)Phenyl)Sulfamoyl)Thiophene-2-Carboxylate)

- Structural Differences: GSK0660 replaces the 2-(2-fluorophenyl)-2-methoxypropyl group with a 2-methoxy-4-(phenylamino)phenyl substituent.

- Functional Role : A well-characterized PPARδ antagonist with irreversible binding properties, used to study lipid metabolism and inflammation pathways .

- Key Data :

- Molecular Weight: ~437.5 g/mol (estimated).

- Pharmacokinetics: Exhibits moderate metabolic stability in hepatic microsomes.

ST247 (Methyl 3-(N-(4-(Hexylamino)-2-Methoxyphenyl)Sulfamoyl)Thiophene-2-Carboxylate)

- Structural Differences: ST247 incorporates a 4-(hexylamino)-2-methoxyphenyl group, enhancing lipophilicity compared to the fluorophenyl-methoxypropyl chain in the target compound.

- Functional Role : A PPARδ inhibitor with improved selectivity over PPARα/γ isoforms, used in metabolic disorder research .

- Key Data: Selectivity: >100-fold selectivity for PPARδ. Solubility: Lower aqueous solubility due to the hexylamino group.

Methyl 3-[(2-Methoxy-2-Oxoethyl)Sulfamoyl]Thiophene-2-Carboxylate

- Structural Differences : This analog (CAS-related) replaces the fluorophenyl-methoxypropyl group with a 2-methoxy-2-oxoethyl chain, reducing steric bulk.

- Physical Properties :

- Safety: Limited toxicological data; high flash point (227.4°C) suggests low flammability .

Tabular Comparison of Key Features

Note: The target compound’s biological activity is inferred from structural similarity to PPARδ modulators but lacks direct experimental validation in the provided evidence.

Research Implications and Gaps

- Pharmacological Potential: The fluorophenyl and methoxypropyl groups in the target compound may enhance blood-brain barrier penetration compared to GSK0660 or ST247, making it a candidate for central nervous system-targeted therapies.

- Synthetic Challenges : The bulky 2-(2-fluorophenyl)-2-methoxypropyl substituent could complicate synthesis and purification, as seen in related sulfonamide derivatives .

- Safety Considerations: Analogous compounds like thiophene fentanyl derivatives (e.g., Thiophene fentanyl hydrochloride) highlight the importance of rigorous toxicological profiling, as minor structural changes can drastically alter biological activity .

Q & A

What are the standard synthetic routes for methyl 3-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)thiophene-2-carboxylate, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step organic reactions, including sulfamoylation, coupling, and esterification. Key steps and conditions are summarized below:

Critical factors for yield optimization include solvent purity, stoichiometric control of reagents, and inert reaction environments. For example, highlights reflux under nitrogen to prevent oxidation, achieving 67% yield for analogous compounds .

Which spectroscopic techniques are essential for confirming the structure of this compound, and what spectral markers should researchers prioritize?

Answer:

The following techniques and markers are critical for structural confirmation:

For example, reports IR absorption at 1705 cm⁻¹ for ester C=O groups and NMR shifts at δ 3.8 ppm for methoxy protons .

How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) during structural elucidation?

Answer:

Methodological strategies include:

- Repetition under controlled conditions : Ensure reaction reproducibility (e.g., anhydrous solvents, inert atmosphere) .

- Advanced NMR techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

- Byproduct analysis : Employ TLC or HPLC to identify impurities (e.g., unreacted intermediates) .

In , unexpected NH peaks in IR were resolved by confirming the absence of unreacted amine precursors via LC-MS .

What methodological approaches are recommended for optimizing the sulfamoylation step in the synthesis of this compound?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., dry CH₂Cl₂) enhance reactivity .

- Catalyst use : Lewis acids (e.g., AlCl₃) may accelerate sulfamoylation but require careful stoichiometry .

- Temperature control : Reflux (40–60°C) balances reaction rate and side-product formation .

notes that prolonged heating (>12 hours) reduces purity, necessitating shorter reaction times with monitoring via TLC .

What preliminary biological screening strategies are appropriate for assessing the bioactivity of this compound?

Answer:

Initial screening should focus on:

- Enzyme inhibition assays : Target proteases or kinases using fluorogenic substrates .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Binding studies : Surface plasmon resonance (SPR) to quantify target affinity (e.g., IC₅₀ values) .

highlights thiophene carboxamides’ interactions with biological targets like G-protein-coupled receptors .

How should researchers design experiments to investigate the environmental fate of this compound?

Answer:

Adopt a tiered approach:

Abiotic studies : Hydrolysis/photolysis under varying pH and UV light .

Biotic degradation : Use soil or microbial consortia to assess biodegradation rates .

Partitioning analysis : Measure log Kow (octanol-water) to predict bioaccumulation .

emphasizes simulating real-world conditions (e.g., pH 5–9, 25°C) to model environmental persistence .

What strategies can be employed to analyze the metabolic stability of this compound in preclinical models?

Answer:

Key methodologies include:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS .

- Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites .

- CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms .

recommends using hepatocyte models to mimic in vivo metabolism .

What are the critical parameters for ensuring purity during the final purification steps of this compound?

Answer:

achieved >95% purity using methanol-water gradients in HPLC .

How can computational chemistry aid in predicting the interaction mechanisms between this compound and biological targets?

Answer:

- Molecular docking : Predict binding poses with targets (e.g., enzymes) using AutoDock/Vina .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories .

- QSAR modeling : Relate structural features (e.g., sulfamoyl groups) to bioactivity .

used docking to identify key hydrogen bonds between the compound and receptor active sites .

What experimental designs are suitable for reconciling discrepancies in bioactivity data across different research groups?

Answer:

- Standardized protocols : Use identical cell lines, assay buffers, and endpoint measurements .

- Blinded replicates : Include 3–4 independent replicates per condition to assess variability .

- Cross-lab validation : Share samples for inter-laboratory comparison (e.g., round-robin testing) .

employed randomized block designs to minimize bias in bioactivity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.